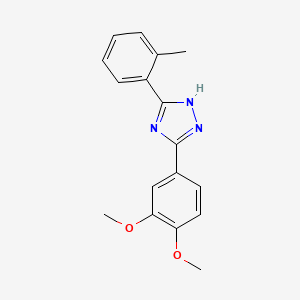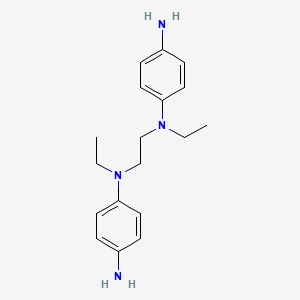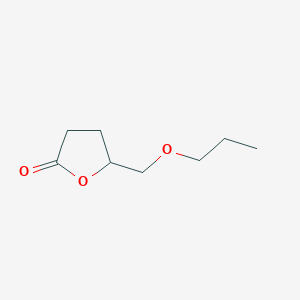
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorocarbonyl group, a fluorophenyl group, and an octyloxy group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)-3-fluorophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and the use of automated systems helps in maintaining the desired reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorocarbonyl)benzoic Acid Methyl Ester: Similar in structure but lacks the fluorophenyl and octyloxy groups.
4-(Chlorocarbonyl)-3-fluorophenyl Benzoate: Similar but does not have the octyloxy group.
Uniqueness
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate is unique due to the presence of both the fluorophenyl and octyloxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
106335-25-5 |
|---|---|
Molekularformel |
C22H24ClFO4 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
(4-carbonochloridoyl-3-fluorophenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H24ClFO4/c1-2-3-4-5-6-7-14-27-17-10-8-16(9-11-17)22(26)28-18-12-13-19(21(23)25)20(24)15-18/h8-13,15H,2-7,14H2,1H3 |
InChI-Schlüssel |
GTMAQAKPAKYRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

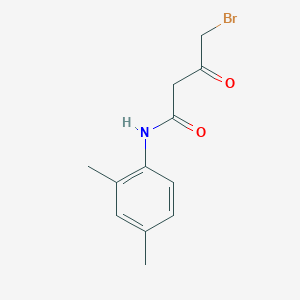

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
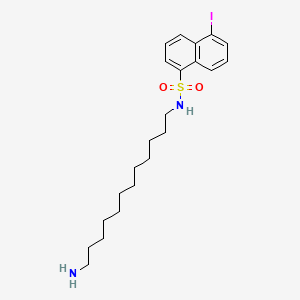
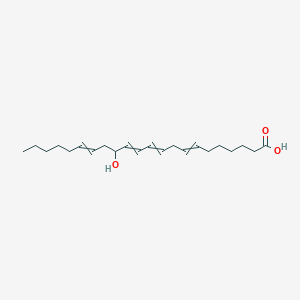
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
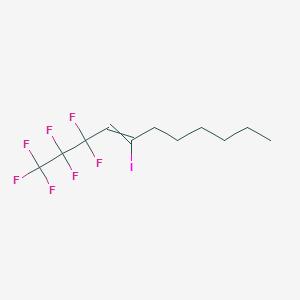
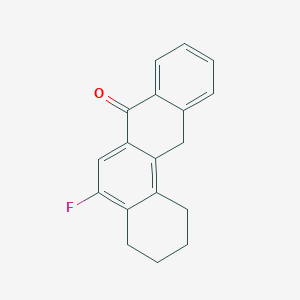
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
